

# Quantifying Cellular Hydrogen Peroxide Release Using 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP)

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## Compound of Interest

Compound Name: ADHP

Cat. No.: B049719

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## Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

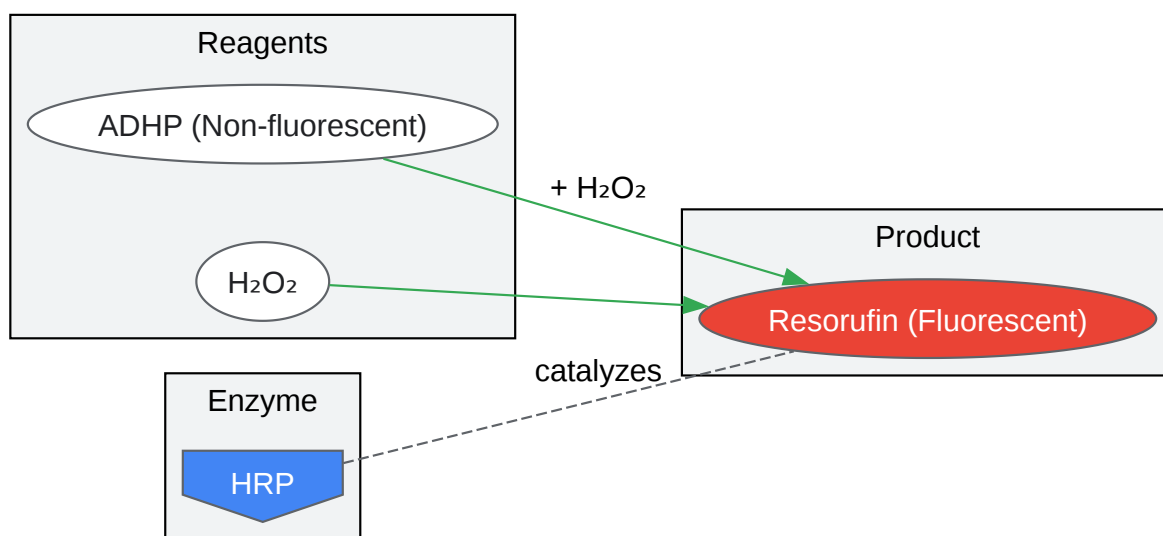
## Introduction

Reactive oxygen species (ROS) are critical signaling molecules involved in a myriad of physiological and pathological processes.<sup>[1][2][3]</sup> Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) is a relatively stable and membrane-permeable ROS, making it a key player in cellular signaling cascades that regulate events from cell proliferation to apoptosis.<sup>[2][4][5]</sup> Consequently, the accurate quantification of H<sub>2</sub>O<sub>2</sub> released from cells is paramount for understanding cellular redox biology and for the development of novel therapeutics targeting oxidative stress-related diseases.

This document provides a detailed guide for the quantification of extracellular H<sub>2</sub>O<sub>2</sub> released from cells using the highly sensitive fluorescent probe, 10-Acetyl-3,7-dihydroxyphenoxazine (**ADHP**), also widely known as Amplex® Red. In the presence of horseradish peroxidase (HRP), **ADHP** reacts with H<sub>2</sub>O<sub>2</sub> in a 1:1 stoichiometry to produce the highly fluorescent and stable product, resorufin.<sup>[1][6][7][8]</sup> This assay offers a robust and sensitive method for detecting nanomolar concentrations of H<sub>2</sub>O<sub>2</sub>.<sup>[8][9]</sup>

## Assay Principle

The core of this assay is the enzymatic oxidation of **ADHP**. In the presence of HRP, **ADHP** is oxidized by  $\text{H}_2\text{O}_2$  to form resorufin, which exhibits a strong red fluorescence. The fluorescence intensity is directly proportional to the concentration of  $\text{H}_2\text{O}_2$  in the sample.<sup>[6][7][8][10]</sup> The reaction can be measured using a fluorescence microplate reader with excitation and emission wavelengths of approximately 530-570 nm and 585-600 nm, respectively.<sup>[7][8][9][10][11]</sup>



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**Figure 1.** Reaction mechanism of **ADHP** with  $\text{H}_2\text{O}_2$ .

## Quantitative Data Summary

The following tables summarize quantitative data on  $\text{H}_2\text{O}_2$  release from different cell types under various conditions, as measured by the **ADHP** assay.

Table 1:  $\text{H}_2\text{O}_2$  Release from Stimulated Human Monocytes (U937)

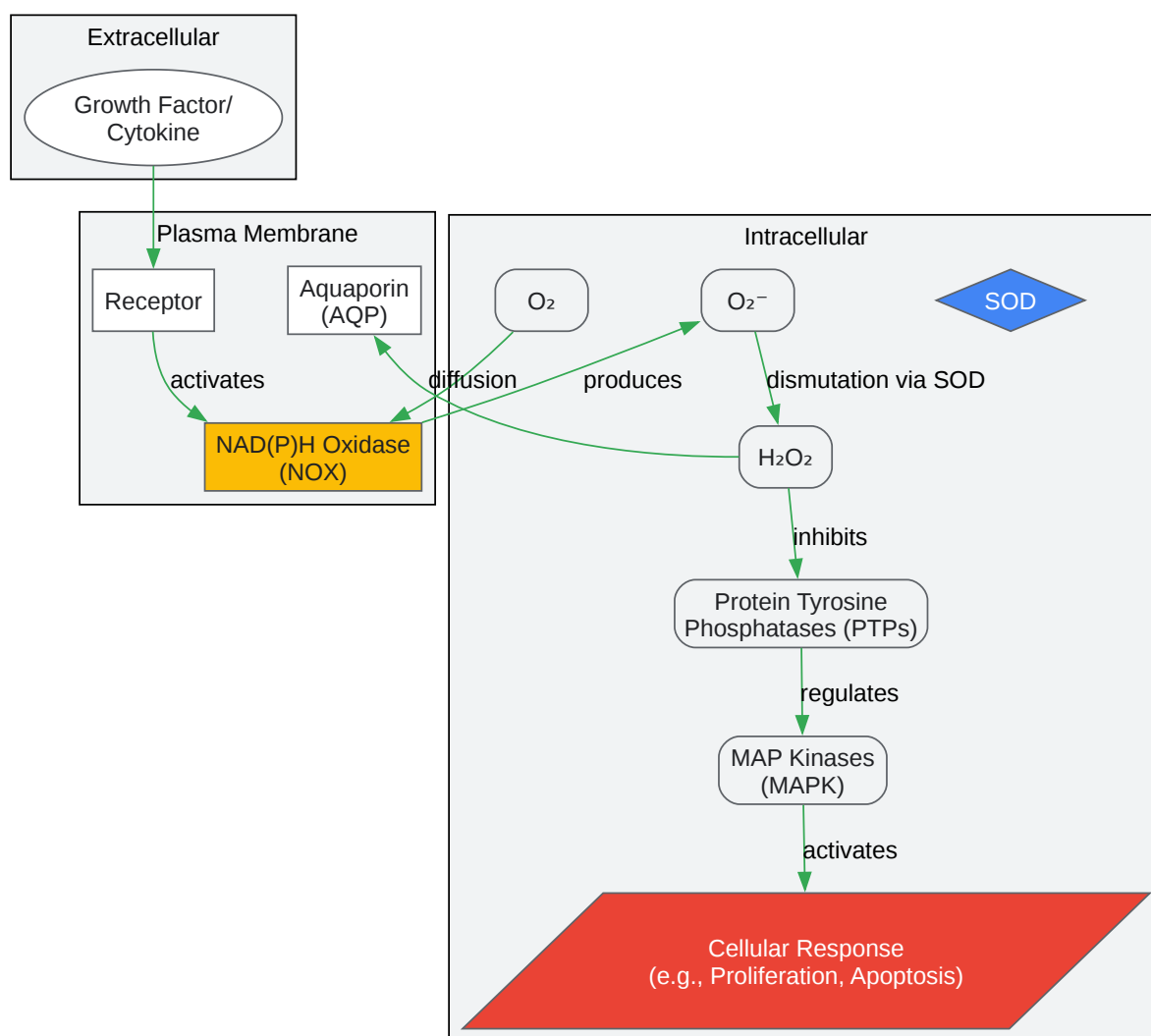
Stimulant	Concentration	H <sub>2</sub> O <sub>2</sub> Release Rate (pmol/min/10 <sup>6</sup> cells)
PMA	25 ng/mL	18.34[1]
PMA	10 ng/mL	Significantly faster than control[1]
PMA	100 ng/mL	Significantly faster than control[1]
Ionomycin	1.2 µg/mL	Lower than PMA stimulation[1]
PMA + Ionomycin	Various	No significant difference between PMA concentrations[1]

Table 2: H<sub>2</sub>O<sub>2</sub> Release from Pancreatic Beta Cells (MIN6)

Condition	H <sub>2</sub> O <sub>2</sub> Release
Basal (Buffer only)	Monitored over two hours[1]
High Glucose (16.7 mM)	Monitored over two hours[1]

## Signaling Pathways Involving H<sub>2</sub>O<sub>2</sub> Release

H<sub>2</sub>O<sub>2</sub> is a key second messenger in various signaling pathways. A common pathway leading to H<sub>2</sub>O<sub>2</sub> production involves the activation of NAD(P)H oxidases (NOX), which generate superoxide (O<sub>2</sub><sup>-</sup>). Superoxide is then dismutated to H<sub>2</sub>O<sub>2</sub> by superoxide dismutase (SOD). This H<sub>2</sub>O<sub>2</sub> can then diffuse across membranes to modulate the activity of downstream signaling proteins, such as protein tyrosine phosphatases (PTPs) and mitogen-activated protein kinases (MAPKs), ultimately influencing cellular processes like proliferation, differentiation, and apoptosis.[2][4]



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**Figure 2.**  $H_2O_2$  signaling pathway.

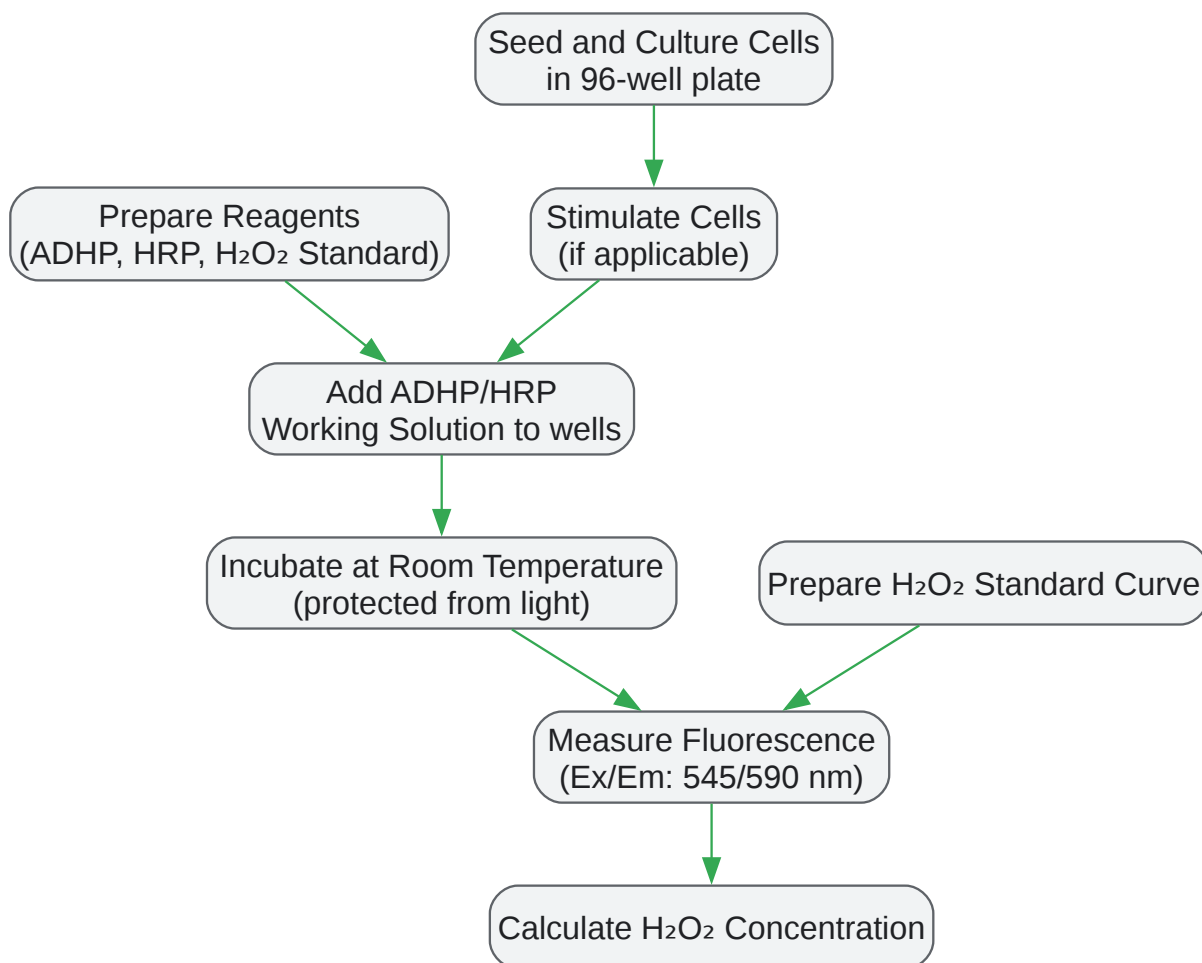
## Experimental Protocols

This section provides a detailed protocol for quantifying  $\text{H}_2\text{O}_2$  release from cultured cells using the **ADHP** assay.

## Materials and Reagents

- 10-Acetyl-3,7-dihydroxyphenoxazine (**ADHP**/Amplex® Red)
- Horseradish Peroxidase (HRP)
- Dimethyl sulfoxide (DMSO)
- Hydrogen peroxide ( $\text{H}_2\text{O}_2$ ), ~3% solution for standard curve
- Reaction Buffer (e.g., 50 mM Sodium Phosphate buffer, pH 7.4 or Hanks' Balanced Salt Solution - HBSS)[1][8]
- Cultured cells of interest
- Cell culture medium
- 96-well black, clear-bottom microplates
- Fluorescence microplate reader

## Experimental Workflow



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**Figure 3.** Experimental workflow diagram.

## Detailed Protocol

### 1. Reagent Preparation

- **ADHP** Stock Solution (10 mM): Dissolve **ADHP** in high-quality DMSO.[12] Store protected from light at -20°C.
- **HRP** Stock Solution (10 U/mL): Dissolve HRP in reaction buffer.[12] Aliquot and store at -20°C.

- **H<sub>2</sub>O<sub>2</sub> Stock Solution (~1 M):** Prepare from a ~3% H<sub>2</sub>O<sub>2</sub> solution. The exact concentration of commercial H<sub>2</sub>O<sub>2</sub> can vary, so it is recommended to determine the precise concentration by measuring its absorbance at 240 nm (extinction coefficient  $\epsilon = 43.6 \text{ M}^{-1}\text{cm}^{-1}$ ).
- **Reaction Buffer:** Prepare 50 mM sodium phosphate buffer, pH 7.4, or use a suitable buffer like HBSS. Note that some buffer components, like Krebs-Ringer buffer, may cause auto-oxidation of **ADHP**.[\[13\]](#)
- **ADHP/HRP Working Solution:** On the day of the experiment, prepare the working solution by diluting the **ADHP** and HRP stock solutions in the reaction buffer. A typical final concentration is 50  $\mu\text{M}$  **ADHP** and 0.1 U/mL HRP.[\[8\]](#) Prepare enough for all samples and standards. Protect this solution from light.

## 2. Cell Preparation and Seeding

- Culture cells to the desired confluency in a T75 flask.
- Detach and count the cells.
- Seed the cells in a 96-well black, clear-bottom plate at a desired density (e.g., 50,000 cells/well) and allow them to adhere overnight.[\[1\]](#)

## 3. H<sub>2</sub>O<sub>2</sub> Standard Curve Preparation

- Prepare a fresh dilution series of H<sub>2</sub>O<sub>2</sub> from your stock solution in the reaction buffer. A typical range for the standard curve is 0 to 20  $\mu\text{M}$ .[\[1\]](#)[\[11\]](#)
- Add 50  $\mu\text{L}$  of each H<sub>2</sub>O<sub>2</sub> standard dilution to empty wells of the 96-well plate in triplicate.

## 4. Assay Procedure

- For endpoint assays:
  - Gently wash the cells with warm reaction buffer.
  - Add 50  $\mu\text{L}$  of reaction buffer (with or without stimulants) to the cells.
  - Incubate for the desired time period at 37°C.

- Transfer 50  $\mu\text{L}$  of the supernatant from each well to a new 96-well plate.[\[1\]](#)
- Add 50  $\mu\text{L}$  of the **ADHP**/HRP working solution to each well containing the supernatant and the  $\text{H}_2\text{O}_2$  standards.
- For kinetic assays:
  - Gently wash the cells with warm reaction buffer.
  - Add 100  $\mu\text{L}$  of the **ADHP**/HRP working solution (containing stimulants, if applicable) directly to the cells.
- Incubate the plate at room temperature for 15-30 minutes, protected from light.[\[11\]](#)[\[14\]](#) It is crucial to minimize light exposure as it can cause photooxidation of **ADHP**, leading to artifactual resorufin formation.[\[15\]](#)
- Measure the fluorescence using a microplate reader with excitation at  $\sim 545\text{ nm}$  and emission at  $\sim 590\text{ nm}$ .[\[1\]](#)

## 5. Data Analysis

- Subtract the average fluorescence of the blank ( $0\text{ }\mu\text{M H}_2\text{O}_2$ ) from all standard and sample readings.
- Plot the net fluorescence of the  $\text{H}_2\text{O}_2$  standards versus their concentrations to generate a standard curve.
- Use the standard curve to determine the concentration of  $\text{H}_2\text{O}_2$  in your samples.
- To express the results as a rate of  $\text{H}_2\text{O}_2$  release per cell, normalize the  $\text{H}_2\text{O}_2$  concentration to the cell number and the incubation time.

## Important Considerations

- **Light Sensitivity:** **ADHP** is sensitive to light. All steps involving **ADHP** should be performed with minimal light exposure to avoid background fluorescence.[\[15\]](#)



- **Sample Type:** This assay is best suited for measuring extracellular H<sub>2</sub>O<sub>2</sub> from cell culture supernatants or other biological fluids.[13] It is not recommended for cell lysates due to potential interference from endogenous peroxidases and proteases.[13]
- **Interfering Substances:** Compounds like NAD(P)H can interfere with the assay by reacting with HRP and generating superoxide.[16][17] The addition of superoxide dismutase (SOD) can mitigate this interference.[16][17] Some tissue samples may contain carboxylesterases that can convert **ADHP** to resorufin independently of H<sub>2</sub>O<sub>2</sub>. [18]
- **Fresh Samples:** It is recommended to use fresh samples as H<sub>2</sub>O<sub>2</sub> can degrade over time, especially in diluted solutions or those containing metal ions.[13]

By following these detailed protocols and considerations, researchers can reliably quantify H<sub>2</sub>O<sub>2</sub> release from cells, providing valuable insights into cellular redox signaling in health and disease.

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